molecular formula C12H11FN2O3 B7817546 methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate

methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate

Cat. No.: B7817546
M. Wt: 250.23 g/mol
InChI Key: PJRXDFTZOXZLMX-UHFFFAOYSA-N
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Description

Methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a fluorophenyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester. For instance, 4-fluorophenylhydrazine can react with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.

    Esterification: The resulting pyrazole intermediate is then esterified using methanol and an acid catalyst such as sulfuric acid to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions such as temperature, pressure, and reactant concentrations, thereby enhancing efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the keto group in the pyrazole ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole carboxylic acids, while reduction could produce hydroxypyrazoles.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. The pyrazole ring is a common pharmacophore in many biologically active compounds, and the presence of the fluorophenyl group can enhance binding affinity and metabolic stability.

Industry

In the materials science field, derivatives of this compound can be used in the development of new polymers and advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The biological activity of methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate is primarily attributed to its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance these interactions through hydrophobic and van der Waals forces, while the ester group can influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-fluorophenyl)acetate: This compound lacks the pyrazole ring but shares the fluorophenyl and ester functionalities.

    Methyl 2-(4-bromo-3-fluorophenyl)acetate: Similar in structure but with a bromine substituent, which can alter its reactivity and biological activity.

    Methyl 2-(2-chloro-4-fluorophenyl)acetate: Another analog with a chlorine substituent, affecting its chemical and physical properties.

Uniqueness

Methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate is unique due to the presence of the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the fluorophenyl group and the ester functionality further enhances its versatility in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds

Properties

IUPAC Name

methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-8(13)3-5-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRXDFTZOXZLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN(C(=O)C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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